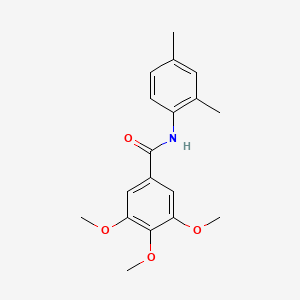

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

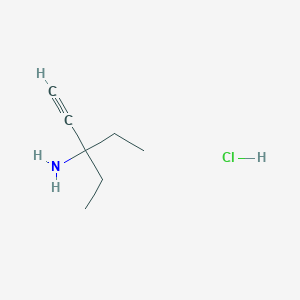

“N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide” is likely an organic compound, based on its structure. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group . Benzamides and their derivatives are a large class of compounds with diverse biological activities.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acid with an amine .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the “benzamide” part of the name), attached to an amide group (CONH2), and three methoxy groups (OCH3) attached to the benzene ring .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to produce amines and carboxylic acids . They can also participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

C-H Insertion and Carbonylation

A study explored the treatment of dimethylmalonyl dichloride with specific formamidine and trimethylsilyl triflate, leading to the formation of pyrimidinium salt and subsequently a free N-heterocyclic carbene (NHC). This NHC exhibited characteristic electrophilic carbene reactivity, including C-H bond insertion and reversible carbonylation, demonstrating potential for synthetic applications (Hudnall & Bielawski, 2009).

Biological Activities

Antiproliferative Activity

A convenient synthesis of novel 1,4-dimethylcarbazole derivatives with 3,4,5-trimethoxybenzamido-ureido or N-(3,4,5-trimethoxyphenyl)ureido groups from indole derivatives was reported. Some derivatives showed potent antiproliferative activity against leukemia and KB cell lines, indicating potential therapeutic applications (Panno et al., 2014).

Materials Science

Lanthanide Metal-Organic Frameworks (MOFs)

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives. These frameworks have potential applications in luminescence sensing (Shi et al., 2015).

Poly(amide-imide) Synthesis

Research into the synthesis of new aromatic poly(amide-imide)s derived from specific dianhydrides revealed materials with high thermal stability and solubility in organic solvents. These materials have significant implications for high-performance polymers (Behniafar & Haghighat, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-6-7-14(12(2)8-11)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCDIXHXWZMFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300825-95-0 |

Source

|

| Record name | N-(2,4-DIMETHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2730935.png)

![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)

![(2E)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2730941.png)

![N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2730957.png)

![1-(4-Fluorophenyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine](/img/structure/B2730958.png)